4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
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Overview
Description
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a synthetic organic compound with the molecular formula C({14})H({16})N({2})O({5}) and a molecular weight of 292.29 g/mol . This compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Functionalization: The resulting intermediate is then subjected to further functionalization to introduce the butanoic acid moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3})) in acidic medium.
Reduction: Hydrogen gas (H(_{2})) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles or phenyl derivatives.
Scientific Research Applications
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential use in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)butanoic acid: Lacks the oxadiazole ring, making it less versatile in biological applications.
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the butanoic acid moiety, which may reduce its solubility and bioavailability.
Uniqueness
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is unique due to the presence of both the oxadiazole ring and the butanoic acid moiety. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-19-10-7-6-9(8-11(10)20-2)14-15-12(21-16-14)4-3-5-13(17)18/h6-8H,3-5H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCWGRMUWVQULV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201595 |
Source
|
Record name | 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301201595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-42-1 |
Source
|
Record name | 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885952-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301201595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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